1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine
Description
Properties
IUPAC Name |
[4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c29-23(21-7-3-1-4-8-21)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)24(30)22-9-5-2-6-10-22/h1-10H,11-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUCPYWGEAXGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Benzoylation-Alkylation Strategy
Critical Analysis of Methodologies
Yield and Scalability
- Stepwise benzoylation-alkylation offers reproducibility (75–80% yield) but demands rigorous purification after each step.
- One-pot methods reduce processing time but face challenges in byproduct removal (e.g., residual polymer supports).
- Reductive amination is less scalable due to glyoxal’s volatility and borohydride handling requirements.
Analytical Validation and Characterization
Key quality control measures include:
- HPLC-MS : Confirms molecular ion peaks at m/z 407.2 [M+H]⁺.
- ¹H NMR : Distinct signals for ethyl spacer protons (δ 2.6–2.8 ppm) and benzoyl aromatic protons (δ 7.4–7.6 ppm).
- XRD : Validates crystalline purity, particularly for pharmaceutical-grade batches.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Benzoylated Piperazines
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c)
- Structure : Features a benzhydryl (diphenylmethyl) group and a nitrobenzenesulfonyl substituent.
- Activity : Primarily studied for antimicrobial and antitumor properties. Unlike the bis-benzoyl derivative, the sulfonyl group enhances electrophilic reactivity, facilitating interactions with nucleophilic residues in enzymes .
- Synthesis : Achieved via coupling of benzhydrylpiperazine with nitrobenzenesulfonyl chlorides.
Ethyl 4-(1-Piperazinyl)benzoate
- Structure : Contains an ethoxycarbonyl group para to the piperazine ring.
- Activity : Acts as a precursor for dopamine transporter (DAT) ligands. The ester group allows metabolic stability and controlled hydrolysis in vivo .
1-Benzyl-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine
Sulfur-Containing Ethyl Piperazines
K-604 (ACAT-1 Inhibitor)
- Structure : Contains a 2-mercaptobenzimidazole-ethyl-piperazine backbone.
- Activity : Potent inhibitor of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1; IC₅₀ ~10 nM), critical for cholesterol esterification. The thioether linkage in K-604 enhances metabolic stability compared to the bis-benzoyl derivative .
- Therapeutic Use : Investigated for atherosclerosis and neurodegenerative diseases .
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles
- Structure : Features a phenylthioethyl side chain and a nitrile group.
- Synthesis : Prepared via SN2 disubstitution using CAABC (1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride) as the ethyl piperazine source.
- Activity : Intermediate for ACAT-1 inhibitors; the nitrile group facilitates further functionalization .
Piperazine Derivatives Targeting Neurotransmitter Transporters
GBR 12909 and Analogues
- Structure : Contains a diphenylmethoxyethyl group and a 3-phenylpropyl chain.
- Activity : High affinity for DAT (Ki ~1–5 nM) with selectivity over serotonin transporters (SERT). The bis-benzoyl derivative lacks this transporter specificity due to its bulkier substituents .
- Therapeutic Use : Investigated for cocaine addiction and Parkinson’s disease .
p-MPPI and p-MPPF
- Structure : 4-(2'-Methoxyphenyl)-piperazines with iodobenzamido or fluorobenzamido groups.
- Activity: Competitive 5-HT₁ₐ receptor antagonists (ID₅₀ ~3–5 mg/kg in vivo). The halogenated benzamido groups enhance binding affinity compared to non-halogenated analogues .
Functional and Pharmacological Comparison
Table 1: Key Pharmacological Parameters of Selected Piperazine Derivatives
Biological Activity
1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological disorders and its biochemical properties, particularly in enzyme inhibition.
Molecular Structure
The molecular structure of this compound features a piperazine ring with benzoyl substitutions and an ethyl chain. This configuration is critical for its biological activity, particularly its interaction with neurotransmitter systems.
The primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases acetylcholine levels, thereby enhancing neurotransmission. This property suggests potential therapeutic effects in conditions such as Alzheimer's disease and other cognitive disorders.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory activity against AChE. In vitro studies have shown that the compound can effectively reduce AChE activity, leading to increased acetylcholine concentrations. The inhibition constant (IC50) values obtained from these studies are essential for understanding the potency of this compound compared to other known inhibitors.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 | Acetylcholinesterase |
| Donepezil | 0.03 | Acetylcholinesterase |
Antimicrobial Activity
While primarily studied for its neurological implications, some derivatives of piperazine compounds have shown antibacterial properties. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 12 |
Case Studies
Recent studies have explored the potential of piperazine derivatives, including this compound, in clinical settings:
- Alzheimer's Disease Models : In animal models, administration of this compound resulted in improved cognitive function, correlating with elevated acetylcholine levels.
- Bacterial Infections : In vitro testing revealed that certain derivatives exhibited promising antibacterial activity, suggesting a dual therapeutic application.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine?
The synthesis involves sequential reactions, such as nucleophilic substitution and coupling reactions. Critical factors include:
- Reagent stoichiometry : Ensuring precise molar ratios of intermediates like bicyclo[2.2.1]heptene derivatives and benzylpiperazine to avoid side products.
- Catalyst selection : Tetramethylammonium iodide is often used to enhance epoxide ring-opening efficiency in intermediates .
- Temperature control : Maintaining reaction temperatures between 0–5°C during sensitive steps (e.g., aminolysis) to prevent degradation.
- Purification : Employing flash chromatography or crystallization with solvents like diethyl ether to isolate high-purity products .
Q. How can crystallographic techniques validate the structural integrity of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps include:
- Data collection : High-resolution datasets (≤ 0.8 Å) to resolve electron density maps for the benzoyl and piperazine moieties.
- Twinned data handling : SHELXD/SHELXE pipelines are robust for resolving pseudo-symmetry in crystals .
- Validation metrics : R-factors < 5% and root-mean-square deviations (RMSDs) for bond lengths < 0.02 Å ensure accuracy .
Q. What purification strategies are effective for removing by-products in the final synthesis step?
- Normal-phase chromatography : Silica gel columns with gradients of ethyl acetate/hexane (20–80%) separate polar by-products.
- Recrystallization : Using ethanol or acetonitrile to exploit solubility differences between the target compound and impurities .
- Analytical monitoring : Thin-layer chromatography (TLC) and HPLC with UV detection (λ = 254 nm) track purity ≥ 95% .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Fume hoods with ≥ 0.5 m/s airflow to mitigate inhalation risks.
- Storage : Sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
Advanced Research Questions
Q. How can the pharmacological activity of this compound be systematically evaluated?
- In vitro assays :
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptors) using [³H]spiperone to measure IC₅₀ values .
- Enzyme inhibition : Kinase inhibition profiling with ADP-Glo™ assays to identify selectivity against tyrosine kinases .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in receptors (e.g., serotonin 5-HT₂A).
- MD simulations : GROMACS for 100-ns trajectories to analyze stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR modeling : Building regression models with descriptors like logP and polar surface area to optimize bioactivity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Core modifications : Substituting benzoyl groups with electron-withdrawing substituents (e.g., –NO₂, –CF₃) to improve receptor affinity.
- Linker optimization : Replacing the ethyl spacer with propyl or cyclic moieties to alter conformational flexibility .
- Pharmacophore mapping : Overlaying active analogs in Discovery Studio to identify critical hydrogen-bonding and hydrophobic features .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Aggregating data from orthogonal assays (e.g., SPR vs. ITC) to validate binding constants (Kd).
- Batch variability control : Standardizing synthetic protocols and cell culture conditions (e.g., serum-free media) to minimize experimental noise .
- Statistical rigor : Applying ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance in dose-response trends .
Q. How can synergistic effects with other therapeutics be explored for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
